3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one
Brand Name: Vulcanchem
CAS No.: 500196-87-2
VCID: VC0488552
InChI: InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+
SMILES: COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3
Molecular Formula: C18H14ClNO3S
Molecular Weight: 359.8g/mol

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one

CAS No.: 500196-87-2

Main Products

VCID: VC0488552

Molecular Formula: C18H14ClNO3S

Molecular Weight: 359.8g/mol

3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one - 500196-87-2

CAS No. 500196-87-2
Product Name 3-(2-Chloro-6,7-dimethoxy-3-quinolinyl)-1-(2-thienyl)-2-propen-1-one
Molecular Formula C18H14ClNO3S
Molecular Weight 359.8g/mol
IUPAC Name (E)-3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C18H14ClNO3S/c1-22-15-9-12-8-11(5-6-14(21)17-4-3-7-24-17)18(19)20-13(12)10-16(15)23-2/h3-10H,1-2H3/b6-5+
Standard InChIKey FFELTWSQSVIFSU-AATRIKPKSA-N
Isomeric SMILES COC1=CC2=CC(=C(N=C2C=C1OC)Cl)/C=C/C(=O)C3=CC=CS3
SMILES COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3
Canonical SMILES COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=CC(=O)C3=CC=CS3
PubChem Compound 5936692
Last Modified Nov 11 2021
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